molecular formula C10H12N2O4 B2912630 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid CAS No. 1556703-50-4

6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid

Cat. No.: B2912630
CAS No.: 1556703-50-4
M. Wt: 224.216
InChI Key: BIUUDQZSSMHIEC-UHFFFAOYSA-N
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Description

6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with an oxolan-2-ylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolan-2-ylmethylamine with a suitable pyridazine derivative, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amidation are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but lacks the oxolan-2-ylmethyl group.

    6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Contains a pyrimidine ring instead of a pyridazine ring.

Uniqueness

6-Oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid is unique due to the presence of the oxolan-2-ylmethyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets or improve its solubility and stability.

Properties

IUPAC Name

6-oxo-1-(oxolan-2-ylmethyl)pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUUDQZSSMHIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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